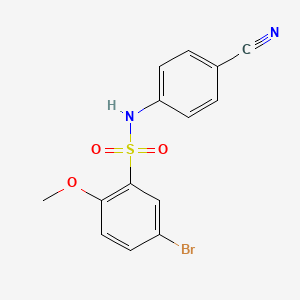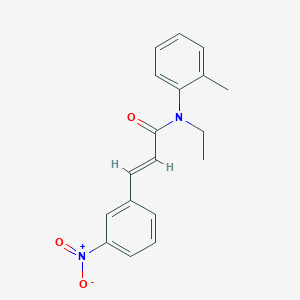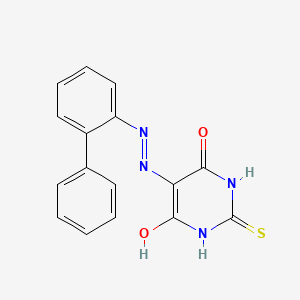![molecular formula C22H27FN4O B5731178 1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine, also known as FPOP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperazine derivative and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) upon exposure to UV light. These ROS can then react with amino acid residues in proteins, leading to modifications in protein structure and function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce modifications in protein structure and function, leading to changes in protein-ligand interactions and protein-protein interactions. Additionally, this compound has been found to induce changes in enzyme activity and protein stability.
実験室実験の利点と制限
One of the main advantages of 1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine is its ability to induce modifications in protein structure and function without the need for harsh chemical treatments. Additionally, this compound can be used in a variety of experimental conditions and can be applied to a wide range of proteins. However, there are also some limitations to the use of this compound. One limitation is the need for UV light exposure, which can be difficult to control and may lead to unwanted modifications in proteins. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine. One area of interest is in the development of new methods for controlling the ROS generated by this compound, which could help to minimize unwanted modifications in proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on protein structure and function. Finally, there is potential for the development of new applications for this compound in the study of other biomolecules, such as nucleic acids and carbohydrates.
合成法
The synthesis of 1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine involves the reaction of 4-fluoroaniline with 1-(4-chlorophenyl)piperazine to form 1-(4-fluorophenyl)-4-(4-chlorophenyl)piperazine. This intermediate is then reacted with ethyl oxalyl chloride to form 1-(4-fluorophenyl)-4-[2-oxo-2-(4-chlorophenyl)ethyl]piperazine. Finally, this compound is reacted with phenylpiperazine to form the desired product, this compound.
科学的研究の応用
1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine has been studied for its potential applications in a variety of scientific research areas. One of the main areas of interest is in the study of protein structure and function. This compound has been found to be a useful tool for studying protein conformational changes and protein-ligand interactions. Additionally, this compound has been used in the study of protein-protein interactions and protein folding.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O/c23-19-6-8-21(9-7-19)25-12-10-24(11-13-25)18-22(28)27-16-14-26(15-17-27)20-4-2-1-3-5-20/h1-9H,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJGPFAWQQKYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)


![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)

